(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)methanamine
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Overview
Description
(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)methanamine is a complex organic compound that features a piperazine ring substituted with an isopropyl group, a pyridine ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the alkylation of 4-isopropylpiperazine with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(pyridin-4-yl)methanamine
- N-Methyl-1-(pyridin-2-yl)methanamine
- 1-Methylcyclopropanamine hydrochloride
Uniqueness
(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C14H24N4 |
---|---|
Molecular Weight |
248.37 g/mol |
IUPAC Name |
[2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C14H24N4/c1-11(2)17-6-8-18(9-7-17)14-5-4-13(10-15)12(3)16-14/h4-5,11H,6-10,15H2,1-3H3 |
InChI Key |
VZQGVFQNPWFSAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C(C)C)CN |
Origin of Product |
United States |
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